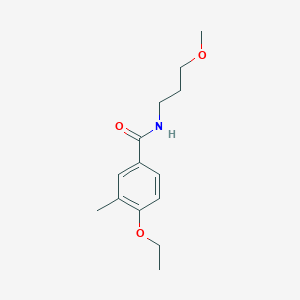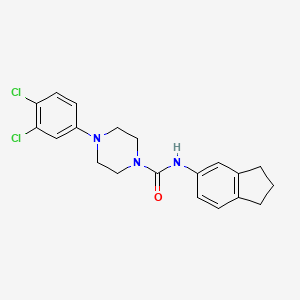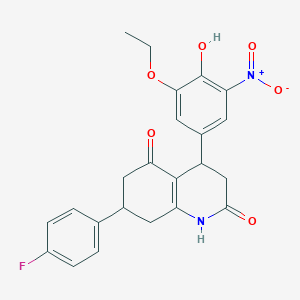![molecular formula C16H12Cl3N3S B4772551 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4772551.png)
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Descripción general
Descripción
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole antifungal agents. It has been extensively studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole involves the inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole are primarily related to its antifungal activity. It has been shown to inhibit the growth and proliferation of various fungal pathogens, leading to cell death. In addition, it has been investigated for its potential use as a chemotherapeutic agent for the treatment of cancer. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole in lab experiments include its potent antifungal and anticancer activity, as well as its relatively low toxicity compared to other antifungal and anticancer agents. However, its limitations include its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole. One potential direction is the development of new derivatives and analogs with improved pharmacological properties, such as increased potency and solubility. Another direction is the investigation of its potential use in combination with other antifungal and anticancer agents to enhance their efficacy. Finally, it could be studied for its potential use in other scientific research fields, such as microbiology and immunology.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various scientific research fields. In pharmacology, it has been shown to exhibit potent antifungal activity against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, it has been investigated for its potential use as a chemotherapeutic agent for the treatment of cancer. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins. Finally, in medicinal chemistry, it has been studied for its potential use as a lead compound for the development of new antifungal and anticancer drugs.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3S/c1-22-15(11-3-2-4-12(17)8-11)20-21-16(22)23-9-10-5-6-13(18)14(19)7-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLGQYBGMHMKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772478.png)
![4-methyl-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B4772485.png)


![N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide](/img/structure/B4772516.png)
![2-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4772526.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4772536.png)
![1-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4772539.png)
![N-(3-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4772556.png)


![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B4772574.png)
![N-{2-(2-fluorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B4772578.png)